1-[(4-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4/c1-27-17-8-9-18(19(11-17)28-2)23-21(26)15-5-10-20(25)24(13-15)12-14-3-6-16(22)7-4-14/h3-11,13H,12H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORNEVDZOGVMPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The closest structural analogue identified is 5-chloro-1-[(3-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 338977-35-8). Below is a detailed comparison:
| Parameter | Target Compound | Analog (CAS 338977-35-8) |
|---|---|---|
| Substituent at Position 1 | 4-Chlorophenylmethyl | 3-Chlorophenylmethyl |
| Substituent at Position 3 | N-(2,4-dimethoxyphenyl) | N-(4-methoxyphenyl) |
| Pyridine Ring Modification | No additional substituents | 5-Chloro substituent |
| Molecular Formula | C₂₁H₂₀ClN₂O₄ | C₂₀H₁₆Cl₂N₂O₃ |
| Molar Mass (g/mol) | 411.85 | 403.26 |
Key Differences and Implications
Substituent Position on Benzyl Group :
- The target compound’s 4-chlorophenylmethyl group (para-substituted chlorine) may enhance steric accessibility compared to the analog’s 3-chlorophenylmethyl (meta-substituted) group. Para-substitution often improves binding affinity in receptor-ligand interactions due to optimized spatial orientation .
In contrast, the analog’s single 4-methoxyphenyl group may reduce steric hindrance, favoring faster metabolic clearance .
Pyridine Ring Substitution: The analog’s 5-chloro substituent adds electronegativity to the pyridine ring, which could influence electron distribution and intermolecular interactions (e.g., hydrogen bonding or π-π stacking). The absence of this group in the target compound may reduce polarity but enhance solubility in nonpolar solvents .
Hypothesized Pharmacological Impact
- Target Compound : Likely exhibits higher membrane permeability due to increased lipophilicity from dimethoxy groups. The para-chlorobenzyl group may enhance target selectivity in kinase inhibition.
- Analog (CAS 338977-35-8) : The 5-chloro substituent could improve binding to hydrophobic enzyme pockets, but the single methoxy group might limit bioavailability.
Research Findings and Data Gaps
While structural differences are well-defined, experimental data on biological activity, toxicity, or pharmacokinetics for these compounds remain scarce. For instance:
- No IC₅₀ values or enzymatic inhibition studies are publicly available for direct efficacy comparisons.
- Computational modeling (e.g., molecular docking) could further elucidate structure-activity relationships.
Biological Activity
1-[(4-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a dihydropyridine core substituted with a 4-chlorophenyl group and a 2,4-dimethoxyphenyl group. Its chemical formula is , and it has been identified by the CAS number 942009-35-0.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated effective inhibition against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for the most active derivatives ranged from 0.22 to 0.25 μg/mL, showcasing its potential as an antimicrobial agent .
Anticancer Properties
The compound has also been investigated for its anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines by targeting specific molecular pathways. For example, compounds derived from this scaffold have been evaluated for their effects on cell proliferation and viability in various cancer types, including pancreatic and colorectal cancers .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, the compound exhibits anti-inflammatory activity. Research suggests that it may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, thereby providing a therapeutic avenue for treating inflammatory diseases .
The biological effects of this compound are believed to stem from its ability to interact with specific enzymes and receptors. The compound may act as an inhibitor or modulator of key signaling pathways involved in cell growth, apoptosis, and inflammation.
Case Studies
Several studies have highlighted the efficacy of this compound in various biological contexts:
- Antimicrobial Study : A study evaluated the antimicrobial activity of several derivatives against clinical isolates. The results indicated that certain derivatives showed potent activity with significant inhibition zones against S. aureus .
- Anticancer Evaluation : In vitro assays demonstrated that the compound could significantly reduce cell viability in pancreatic cancer cell lines through apoptosis induction .
- Anti-inflammatory Research : Experimental models of inflammation showed that treatment with this compound led to a marked decrease in inflammatory markers, suggesting its potential use in managing inflammatory disorders .
Data Summary
| Activity Type | Target Pathogen/Cancer Type | MIC (μg/mL) | Mechanism |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Inhibition of cell wall synthesis |
| Anticancer | Pancreatic cancer | N/A | Induction of apoptosis |
| Anti-inflammatory | N/A | N/A | Modulation of cytokine production |
Q & A
Q. What are the optimal synthetic routes for preparing the compound, and how can reaction conditions be systematically optimized?
- Methodology : Multi-step synthesis typically involves: (i) Formation of the dihydropyridine core via cyclization reactions (e.g., Hantzsch-type). (ii) Coupling of the 4-chlorophenylmethyl group using alkylation or nucleophilic substitution. (iii) Carboxamide formation via activation of the carboxylic acid (e.g., EDC/HOBt coupling).
- Optimization : Use Design of Experiments (DoE) to vary parameters like temperature (80–120°C), solvent polarity (DMF, DMSO), and catalyst (Lewis acids). Polar aprotic solvents enhance reaction efficiency .
Q. Which analytical techniques are critical for characterizing the compound’s purity and structural integrity?
- Key Techniques :
- NMR Spectroscopy : Confirms regiochemistry (e.g., dihydropyridine ring protons at δ 5.8–6.2 ppm) and substituent integration .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z ~413).
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline forms .
Q. How do specific functional groups (e.g., dihydropyridine ring, chlorophenyl) influence reactivity and bioactivity?
- Functional Roles :
- Dihydropyridine Core : Serves as a redox-active moiety; susceptible to oxidation to pyridine derivatives under aerobic conditions .
- 4-Chlorophenyl Group : Enhances lipophilicity (logP ~3.2), improving membrane permeability. The chloro substituent may engage in halogen bonding with biological targets .
- 2,4-Dimethoxyphenyl Carboxamide : Methoxy groups contribute to π-stacking interactions in enzyme binding pockets .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different assay systems?
- Strategies :
- Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm target engagement.
- Perform structural analysis (e.g., co-crystallization with enzymes) to validate binding modes.
- Analyze solubility/pH effects using dynamic light scattering (DLS) to rule out aggregation artifacts .
Q. What computational strategies effectively predict the compound’s binding modes with biological targets?
- Approaches :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., kinases).
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability.
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electron transfer in redox-active pathways .
Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) in derivatives?
- Protocol :
- Systematic Substituent Variation : Replace the 4-chlorophenyl group with fluorophenyl or trifluoromethyl analogs.
- Bioassay Profiling : Test inhibitory potency (IC50) against target enzymes (e.g., cytochrome P450 isoforms).
- QSAR Modeling : Apply Random Forest or Partial Least Squares (PLS) to correlate descriptors (e.g., Hammett σ) with activity .
Q. How to design stability studies under varying pH and temperature conditions?
- Experimental Design :
- Stress Testing : Incubate the compound at pH 1–13 (HCl/NaOH buffers) and 40–80°C for 7–14 days.
- Degradation Monitoring : Use HPLC-UV (λ = 254 nm) to quantify decomposition products (e.g., hydrolyzed carboxamide) .
Q. What advanced techniques determine 3D conformation and polymorph screening?
- Techniques :
- Single-Crystal X-ray Diffraction : Resolves absolute configuration and hydrogen-bonding networks.
- Differential Scanning Calorimetry (DSC) : Identifies polymorph transitions (e.g., Form I vs. Form II melting points).
- Solid-State NMR : Probes molecular dynamics in amorphous vs. crystalline states .
Q. How to evaluate enzyme inhibition kinetics and distinguish between competitive/noncompetitive mechanisms?
- Kinetic Assays :
- Lineweaver-Burk Plots : Vary substrate concentration (0.1–10× Km) with fixed inhibitor doses.
- IC50/Ki Determination : Use Cheng-Prusoff equation to calculate inhibition constants.
- Preincubation Studies : Assess time-dependent inhibition (e.g., NADPH-dependent CYP450 inactivation) .
Q. What catalytic systems improve yield in key coupling reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
